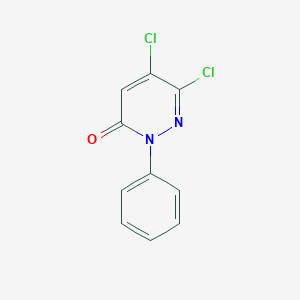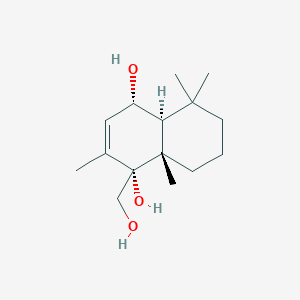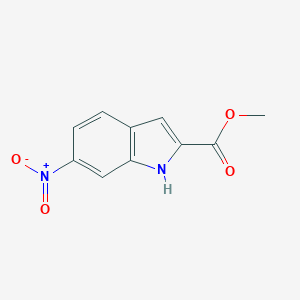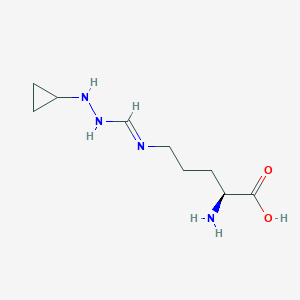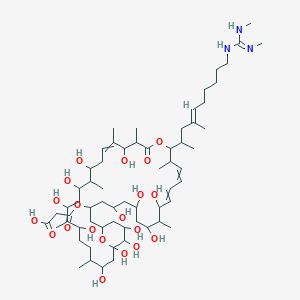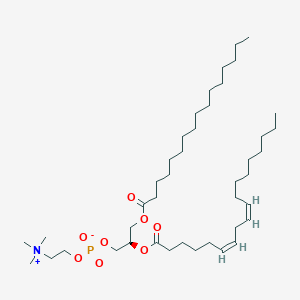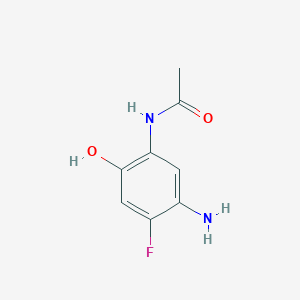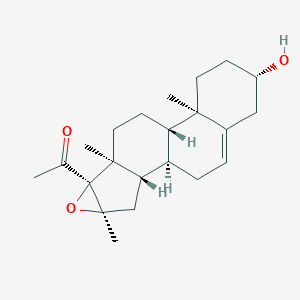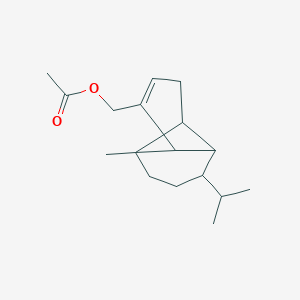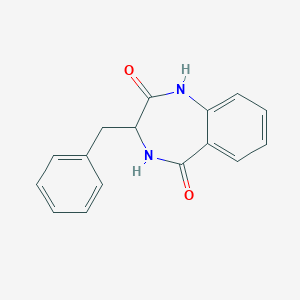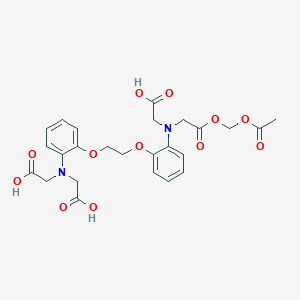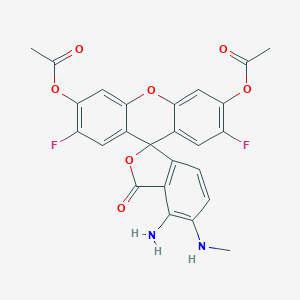
Daf-FM DA
Overview
Description
Mechanism of Action
Target of Action
The primary target of DAF-FM DA (4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate) is Nitric Oxide (NO) . Nitric Oxide is a free radical and a key cellular signaling molecule, involved in various physiological and pathological processes .
Mode of Action
This compound is essentially non-fluorescent until it reacts with NO . Once inside the cell, intracellular esterases cleave off the diacetate groups, converting this compound into DAF-FM . The freed probe then reacts with Nitric Oxide to form a fluorescent benzotriazole . This reaction results in a significant increase in fluorescence, making it possible to detect and quantify low concentrations of NO .
Biochemical Pathways
Instead, it provides a means to measure the levels of NO, which plays a crucial role in various biochemical pathways, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
This compound is cell-permeant and passively diffuses across cellular membranes . Once inside the cell, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM is 0.005, but increases about 160-fold, to 0.81, after reacting with nitric oxide .
Result of Action
The result of this compound’s action is the formation of a fluorescent benzotriazole derivative when it reacts with NO . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers . This allows for the quantification of low concentrations of NO in cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the fluorescence of DAF-FM is stable above pH 5.5 . Also, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, this compound should be stored at -20°C, desiccated, and protected from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
DAF-FM DA plays a significant role in biochemical reactions, particularly in the detection of nitric oxide . It interacts with nitric oxide to form a fluorescent benzotriazole . This interaction is crucial as this compound itself only has weak fluorescence, but it produces intense fluorescence when it reacts with nitric oxide .
Cellular Effects
This compound can permeate the cell membrane (cell-permeable). Once inside the cell, it can be catalyzed by intracellular esterases to form DAF-FM, which cannot permeate the cell membrane . This property allows this compound to influence cell function by enabling the detection of nitric oxide levels within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . The fluorescence quantum yield of DAF-FM is approximately 0.005, but it increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound becomes more stable and less likely to quench compared to DAF-2 diacetate, making it more suitable for detection .
Metabolic Pathways
This compound is involved in the nitric oxide signaling pathway. It reacts with nitric oxide, a signaling molecule involved in various physiological processes, to form a fluorescent benzotriazole .
Transport and Distribution
This compound can freely diffuse across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form by intracellular esterases .
Subcellular Localization
The subcellular localization of this compound is not restricted to a specific compartment or organelle. It can freely diffuse across cellular membranes and is present wherever nitric oxide is produced within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daf-FM DA involves the reaction of 3-Amino, 4-aminomethyl-2’,7’-difluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Intracellular esterases are the primary reagents for the hydrolysis of this compound.
Reaction with Nitric Oxide: The reaction of Daf-FM with nitric oxide occurs under physiological conditions, typically at a pH above 5.5.
Major Products:
Scientific Research Applications
Daf-FM DA is widely used in scientific research for the detection and quantification of nitric oxide in various biological systems. Some of its applications include:
Chemistry: Used as a fluorescent probe to study nitric oxide production and its role in various chemical reactions.
Biology: Employed in live-cell imaging to detect nitric oxide levels in cells and tissues.
Industry: Applied in the development of diagnostic tools and assays for nitric oxide detection.
Comparison with Similar Compounds
4,5-Diaminofluorescein diacetate (DAF-2 DA): Another fluorescent probe used for nitric oxide detection.
2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Used for detecting reactive oxygen species but not specific for nitric oxide.
Uniqueness of Daf-FM DA:
Higher Sensitivity: this compound has a lower detection limit for nitric oxide (~3 nM) compared to DAF-2 DA (~5 nM).
Photostability: The fluorescent product of this compound is more photostable, allowing for longer imaging times.
pH Independence: The fluorescence of the nitric oxide adduct of Daf-FM is stable above pH 5.5, making it more reliable under various physiological conditions.
Properties
IUPAC Name |
[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHTVRRVVEMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376348 | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-22-3 | |
| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


